Product packaging for Ethyl 2-phenylpent-4-enoate(Cat. No.:CAS No. 14815-74-8)

Ethyl 2-phenylpent-4-enoate

Cat. No.: B2699698
CAS No.: 14815-74-8
M. Wt: 204.269
InChI Key: UVIIDCMCSMXQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture and Structural Features of Ethyl 2-phenylpent-4-enoate

This compound possesses a distinct molecular framework defined by the chemical formula C₁₃H₁₆O₂. At its core, the structure features a five-carbon pentenoate chain. A phenyl group is attached at the C2 position (the α-carbon relative to the ester carbonyl), and a terminal double bond exists between C4 and C5. The structure is completed by an ethyl ester functional group.

A critical stereochemical feature of this molecule is the chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images or enantiomers. The presence of the allyl group (pent-4-enyl) and the phenyl group on the same carbon atom creates a quaternary stereocenter, which can present a significant challenge in stereoselective synthesis.

The spectroscopic properties of this compound can be predicted based on its functional groups. In infrared (IR) spectroscopy, characteristic absorption bands would be expected for the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1715 cm⁻¹ for an α,β-unsaturated ester, and C-O stretching bands between 1300-1000 cm⁻¹. orgchemboulder.com The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring, the vinyl protons of the terminal alkene, the methylene (B1212753) and methyl protons of the ethyl ester, and the protons of the methylene group at the C3 position. acs.org Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, aromatic carbons, olefinic carbons, and the aliphatic carbons of the ester and pentenyl chain.

To provide context, the properties of this compound can be compared with structurally related compounds for which data is available.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
This compoundC₁₃H₁₆O₂204.26Target Compound
ethyl 2-methyl-2-phenyl-4-pentenoateC₁₄H₁₈O₂218.30Methyl group instead of hydrogen at C2. chemsynthesis.com
ethyl 2-methylpent-4-enoateC₈H₁₄O₂142.20Methyl group instead of phenyl group at C2. nist.gov
ethyl (E)-4-methylpent-2-enoateC₈H₁₄O₂142.20Unsaturation at C2-C3 instead of C4-C5; methyl at C4. bldpharm.com

Historical Context and Foundational Studies in Phenylpentenoate Chemistry

The synthesis of α-substituted phenylacetates has been a subject of extensive study in organic chemistry. Foundational approaches to molecules like this compound are rooted in the chemistry of ester enolates. The classical method for forming the key C-C bond at the α-position involves the allylic alkylation of a pre-formed enolate of a simpler precursor, such as ethyl phenylacetate (B1230308). This reaction typically requires a strong base to deprotonate the α-carbon, generating a nucleophilic enolate which then reacts with an allyl halide, such as allyl bromide.

The development of transition metal catalysis profoundly impacted this area. The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, became a cornerstone methodology. nih.gov This reaction involves the reaction of a nucleophile with a π-allylpalladium complex, which can be generated from an allylic precursor. While traditionally applied to soft carbon nucleophiles like malonates, its principles laid the groundwork for the direct allylation of ester enolates under catalytic conditions.

Over the last few decades, significant research has been dedicated to the metal-catalyzed α-arylation of carbonyl compounds, which, while focusing on the formation of a C-aryl bond rather than a C-allyl bond, has contributed to a deeper understanding of enolate reactivity and catalyst development for modifying the α-position of esters and ketones. nih.gov These foundational studies demonstrated the feasibility of using metal catalysts to mediate bond formation at the α-carbon under conditions often milder than those required for classical enolate alkylations.

Current Research Trajectories and Identified Gaps in Synthetic Organic Chemistry

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, selectivity, and atom economy. For the synthesis of this compound and related structures, a major research trajectory involves the direct functionalization of C-H bonds.

Palladium-catalyzed allylic C-H alkylation is a powerful strategy that circumvents the need for pre-functionalized starting materials. nih.gov In this approach, a Pd(II) catalyst can activate an allylic C-H bond in a simple alkene, forming a π-allylpalladium intermediate in situ. This intermediate can then be intercepted by a nucleophile, such as the enolate of ethyl phenylacetate, to form the desired product. nih.govresearchgate.net This method is highly atom-economical as it avoids the use of a leaving group on the allyl partner. nih.gov

Another advanced strategy is the direct C-H oxidation to form allylic esters. acs.org This Pd(II)/sulfoxide-catalyzed method allows for the direct coupling of carboxylic acids with terminal olefins to furnish (E)-allylic esters with high selectivity. acs.orgnih.gov This represents an alternative disconnection approach for constructing allylic ester frameworks.

A significant and persistent challenge in this area is the control of stereochemistry, particularly for the construction of quaternary α-aryl stereocenters. The facile construction of sterically congested chiral amides bearing α-quaternary stereogenic centers, for example, remains a formidable synthetic challenge. acs.org While methods for the asymmetric allylic alkylation of various nucleophiles are well-developed, achieving high enantioselectivity for the synthesis of specific, less-common targets like this compound can require significant optimization of catalysts, ligands, and reaction conditions. acs.org

Therefore, an identified gap in the field is the development of broadly applicable and highly stereoselective methods for the synthesis of α-allyl-α-aryl esters from simple precursors. Current research focuses on designing new chiral ligands and catalytic systems that can effectively control both regio- and enantioselectivity in C-H functionalization and allylic alkylation reactions. acs.orgrsc.org The successful application of these emerging technologies to targets like this compound would represent a significant advancement in the efficient construction of complex chiral molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B2699698 Ethyl 2-phenylpent-4-enoate CAS No. 14815-74-8

Properties

IUPAC Name

ethyl 2-phenylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIDCMCSMXQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies: Innovations and Advancements in the Preparation of Ethyl 2 Phenylpent 4 Enoate and Its Analogues

Direct Synthesis Approaches to the Core Structure

Direct methods for constructing the ethyl 2-phenylpent-4-enoate framework often rely on established yet refined reactions that efficiently introduce the key phenyl and pentenoate functionalities.

Alkylation Strategies for Ester Functionalization

A primary and straightforward approach to synthesizing this compound involves the α-alkylation of a phenylacetate (B1230308) derivative. This method typically begins with the deprotonation of an ester like methyl phenylacetate using a strong base to form a resonance-stabilized enolate. Subsequent reaction of this nucleophilic enolate with an allyl halide, such as allyl bromide, introduces the pent-4-enoate (B1234886) chain. The final step involves hydrolysis of the resulting methyl ester to the carboxylic acid, which can then be esterified to the ethyl ester.

A common procedure involves treating methyl phenylacetate with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature (−78°C) to generate the enolate. The addition of allyl bromide to this solution results in the formation of mthis compound. This intermediate is then hydrolyzed, typically using a base like sodium hydroxide, to yield 2-phenylpent-4-enoic acid, which can be subsequently esterified. A similar strategy employs n-BuLi for the alkylation of ethyl phenylacetate with methallyl chloride in THF at -78°C to produce ethyl 4-methyl-2-phenylpent-4-enoate.

Olefination Reactions for Alkene Moiety Installation

Olefination reactions, particularly the Wittig reaction and its variants, provide a powerful means to construct the double bond within the pentenoate structure. These reactions involve the coupling of a phosphorus ylide with a carbonyl compound.

One innovative approach is a three-component Heck-isomerization-Wittig sequence. semanticscholar.org This one-pot process starts with the Heck reaction of iodobenzene (B50100) and allyl alcohol, which isomerizes to form an aldehyde in situ. semanticscholar.org This intermediate aldehyde then reacts with an ylide generated from ethyl bromoacetate (B1195939) and triphenylphosphine (B44618) to furnish ethyl 5-phenylpent-2-enoate. semanticscholar.org This method demonstrates high efficiency, with an average of 98% yield per step in the four-step sequence. semanticscholar.org

Another strategy involves an olefination-dehydrohalogenation sequence. For instance, the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate has been achieved from cinnamaldehyde (B126680). journal-vniispk.ruresearchgate.net The cinnamaldehyde is first iodinated, and the resulting 2-iodo-3-phenylprop-2-enal (B14287231) undergoes an olefination reaction followed by dehydrohalogenation to yield the target enyne ester. journal-vniispk.ruresearchgate.net

Multi-Component Reaction Sequences in Target Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural elements from each component. nih.gov While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs are applied in sequential one-pot syntheses that achieve similar efficiency.

Stereoselective Synthesis of this compound and Chiral Derivatives

The presence of a stereocenter at the α-position of this compound has driven the development of stereoselective synthetic methods to control the three-dimensional arrangement of the molecule.

Diastereoselective Synthetic Routes

Diastereoselective methods aim to control the relative stereochemistry of multiple stereocenters. One notable example is the cobalt(III)-catalyzed three-component C–H bond addition to butadiene and activated ketones. nih.govthieme-connect.com This reaction can produce homoallylic tertiary alcohols with high diastereoselectivity. nih.govthieme-connect.com For instance, the reaction of an aryl pyrimidine, butadiene, and ethyl 2-oxo-2-phenylacetate can yield products with two new stereocenters in high diastereomeric ratios (>20:1 dr). nih.gov

Another approach involves the indium-mediated allylation of N-tert-butanesulfinyl imines derived from α-ketoesters. ua.es The reaction of an imine derived from ethyl phenylglyoxylate (B1224774) with an allyl bromide in the presence of indium results in the diastereoselective formation of the corresponding α-amino ester derivative. The stereochemical outcome is dependent on the configuration of both the sulfinyl group and the C=N double bond. ua.es

A silyl (B83357) enol ether Prins cyclization has also been developed for the diastereoselective synthesis of substituted tetrahydropyran-4-ones, which can be seen as cyclic analogues. acs.org This methodology involves the condensation of a hydroxy silyl enol ether with an aldehyde, leading to products with high diastereoselectivity (up to >95:5 dr). acs.org

Enantioselective Synthetic Pathways via Asymmetric Catalysis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysts), is a cornerstone of this field.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for creating chiral centers. In one study, a palladium complex with a chiral ligand was used to catalyze the reaction of a hydroxyacrylate with an allylic substrate, producing all-carbon α-aryl quaternary stereocenters with good to excellent yields (75–99%) and enantioselectivities (75–94% ee). core.ac.uk

Organocatalysis has also been successfully applied. For instance, the enantioselective synthesis of (R)-4-alkyl-1,2,3,4-tetrahydroquinolines has been achieved via an asymmetric conjugate reduction of (E)-ethyl 3-phenylpent-2-enoate. researchgate.net This highlights the utility of chiral precursors synthesized enantioselectively.

Furthermore, a palladium/indium catalytic cascade has been developed for the enantioselective synthesis of non-proteinogenic 2-arylallyl-α-amino acids. core.ac.uk This process involves the allylation of imines derived from amino acids, leading to products with high enantiomeric excess.

Finally, an organocatalytic sequential α-aminoxylation and Wittig olefination of aldehydes has been reported for the synthesis of enantiopure γ-butenolides, demonstrating the power of combining multiple catalytic steps in a single sequence. doi.org

Data Tables

Table 1: Diastereoselective Synthesis of this compound Analogues

Reaction Type Reactants Catalyst/Reagent Product Diastereomeric Ratio (dr) Yield Reference
Cobalt(III)-Catalyzed C-H Addition 2-(m-tolyl)pyrimidine, Butadiene, Ethyl 2-oxo-2-phenylacetate Co(III) complex Ethyl (2R,3S,E)-2-hydroxy-3-methyl-5-(4-methyl-2-(pyrimidin-2-yl)phenyl)-2-phenylpent-4-enoate >20:1 70% nih.gov
Indium-Mediated Allylation N-tert-butanesulfinyl imine of ethyl phenylglyoxylate, Allyl bromide Indium (2S,SS)-Ethyl 2-[N-(tert-butanesulfinyl)amino]-2-phenylpent-4-enoate - - ua.es

Table 2: Enantioselective Synthesis of this compound Analogues

Reaction Type Reactants Catalyst/Ligand Product Enantiomeric Excess (ee) Yield Reference
Palladium-Catalyzed Asymmetric Allylic Alkylation Hydroxyacrylate, Allyl acetate (B1210297) Pd(PPh₃)₄ / Chiral Ligand All-carbon α-aryl quaternary aldehydes 75-94% 75-99% core.ac.uk
Asymmetric Conjugate Reduction (E)-ethyl 3-phenylpent-2-enoate - (3R)-3-ethylindan-1-one precursor - - researchgate.net

Control of Alkene Geometry (E/Z Isomerism) in Pent-4-enoate Systems

The stereochemical configuration of the alkene, specifically the E/Z isomerism, in pent-4-enoate systems is a critical aspect of their synthesis, significantly influencing the biological activity and physical properties of the final products. Researchers have developed various strategies to control this geometry.

One notable approach involves the rhodium-catalyzed reaction of vinyldiazoacetates. Studies have shown that (Z)-vinylcarbenoids exhibit a greater propensity to react at the vinylogous position compared to their (E)-isomers. nih.gov This inherent reactivity difference provides a pathway to selectively synthesize specific isomers. For instance, the reaction of (Z)-vinyldiazoacetates with sterically hindered pyrroles and indoles leads to the formation of 4-substituted (Z)-pent-2-enoates. nih.gov

In the context of palladium-catalyzed allylic alkylation, the choice of catalyst and reaction conditions plays a pivotal role in determining the alkene geometry. For example, the direct α-allylation of phenylacetic acid pentafluorophenyl ester with certain allylic tosylates has been shown to yield products with high levels of E-selectivity. nih.gov Similarly, the Tsuji-Trost reaction, a palladium-catalyzed allylation, often results in the formation of the E-isomer with high selectivity. academie-sciences.fracademie-sciences.fr

Organocatalytic methods also offer avenues for controlling alkene geometry. For example, an organocatalytic sequential α-aminoxylation and cis-Wittig olefination of aldehydes has been utilized to synthesize γ-butenolides, where the geometry of the pentenoate precursor is crucial. doi.org

Catalytic Strategies in the Preparation of this compound

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone in the synthesis of this compound and its analogues, with palladium, rhodium, and iridium being the most prominent metals employed.

Palladium-catalyzed reactions are widely used, most notably the Tsuji-Trost allylic alkylation. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed substitution of an allylic substrate with a nucleophile, such as the enolate of ethyl phenylacetate. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a π-allyl palladium complex and allows for the formation of the desired C-C bond with high efficiency. wikipedia.orgorganic-chemistry.org The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, influencing both reactivity and selectivity. wikipedia.org Variations of this methodology include the decarboxylative allylation of phenylacetic allyl esters, which can be achieved through a dual photoredox and palladium catalysis system. acs.org Furthermore, palladium catalysts have been used for the direct allylation of pronucleophiles like ethyl phenylacetonitrile (B145931) with allyltin (B8295985) reagents.

Catalyst SystemSubstratesProductKey Features
Pd(PPh₃)₄ / KOtBuHydroxyarylacrylate, Allyl acetateEthyl 2-acetyl-2-phenylpent-4-enoateRacemic synthesis via allylic alkylation. core.ac.uk
BTM / Pd[P(2-thienyl)₃]₃Phenyl acetic acid pentafluorophenyl ester, Allylic tosylatesα-allylated phenyl acetic acid esterHigh enantioselectivity and exclusive linear regioisomer with high E-selectivity. nih.gov
TSIL-palladium complexAllylic acetates, NucleophilesAllylated productsHigh yields and total n-selectivity; recyclable catalyst system. academie-sciences.fracademie-sciences.fr
Photoredox/Nickel Dual CatalysisAllylic AlcoholsAllylated productsRegioselective single-electron Tsuji-Trost reaction. organic-chemistry.org

Rhodium-catalyzed transformations also provide a powerful means to synthesize these compounds. Rhodium carbenoids, generated from diazo compounds, can react with various substrates to introduce the pent-4-enoate moiety. nih.govemory.edufigshare.comresearchgate.net For example, the reaction of ethyl 2-diazo-3-oxopent-4-enoates catalyzed by rhodium(II) acetate can lead to β,γ-unsaturated esters. emory.edu These reactions can be highly selective, and the choice of catalyst and substrate can direct the reaction towards the desired product. figshare.com

Iridium-catalyzed asymmetric allylic alkylation has emerged as a valuable method for the enantioselective synthesis of these compounds. ethz.chcaltech.educaltech.edursc.orgpkusz.edu.cn These reactions often employ chiral ligands to induce high levels of enantioselectivity, providing access to optically active products. caltech.edupkusz.edu.cn For instance, iridium catalysts have been successfully used in the asymmetric allylic alkylation of β-ketoesters and enolate surrogates to produce chiral pent-4-enoate derivatives. ethz.chcaltech.edu

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for the synthesis of this compound and its analogues, often providing high levels of stereocontrol. organic-chemistry.org Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can be used to catalyze the asymmetric α-allylation of phenylacetic acid esters. These reactions proceed via the formation of a chiral enolate, which then reacts with an allylic electrophile to give the desired product with good enantiomeric excess.

Another organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the annulation of β,γ-unsaturated α-keto esters with phenylacetate esters, leading to the formation of substituted 2-pyrones. organic-chemistry.org This method demonstrates the versatility of organocatalysis in constructing complex molecular architectures from simple precursors.

Development of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. skpharmteco.comacs.orgcore.ac.ukunivpancasila.ac.id Key aspects include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy. acs.org

The use of water as a solvent in organic reactions is a prime example of a green chemistry approach. unimi.it While not always directly applicable to every synthetic step for this compound, research into water-tolerant catalytic systems is ongoing. Furthermore, the development of highly efficient catalytic methods, such as the transition metal- and organocatalyzed reactions discussed above, aligns with the principles of green chemistry by minimizing waste and energy consumption. acs.org Biocatalysis, the use of enzymes to carry out chemical transformations, also represents a green alternative, often proceeding under mild conditions with high selectivity. unimi.itthieme-connect.com For instance, yeast has been used for the reduction of β-ketoesters, a reaction type relevant to the synthesis of functionalized pent-4-enoates. core.ac.uk

Precursor Chemistry and Synthesis of this compound Derivatives

Synthesis from Phenylacetic Acid and Related Derivatives

Phenylacetic acid and its esters are common and versatile starting materials for the synthesis of this compound and its derivatives. The key transformation is the α-allylation of the phenylacetate moiety.

A standard laboratory method involves the deprotonation of ethyl phenylacetate with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form the corresponding enolate. This enolate is then reacted with an allyl halide, typically allyl bromide, in an SN2 reaction to introduce the allyl group at the α-position, yielding this compound.

BaseSolventElectrophileKey Features
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)Allyl bromideFormation of a resonance-stabilized enolate at low temperatures (-78°C).
Sodium hydride (NaH)Tetrahydrofuran (THF)Allyl bromideDirect alkylation of phenylacetic acid, requiring careful control of stoichiometry.
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)Methallyl chlorideUsed for the synthesis of derivatives like ethyl 4-methyl-2-phenylpent-4-enoate.

This fundamental approach can be adapted to synthesize a variety of derivatives by using different substituted allyl halides. For example, the reaction of ethyl phenylacetate with methallyl chloride, mediated by n-butyllithium, yields ethyl 4-methyl-2-phenylpent-4-enoate.

Furthermore, palladium-catalyzed methods have been developed for the direct C-H allylation of arenes, including derivatives of phenylacetic acid, offering an alternative route that avoids the pre-functionalization of the starting material. rsc.orgresearchgate.net These methods often utilize directing groups to achieve regioselective allylation.

Generation from Oxoacetates and other Carbonyl Compounds

The construction of the this compound scaffold and its analogues frequently originates from the reaction of enolates with electrophiles or the addition of nucleophiles to carbonyl compounds, particularly oxoacetates and their derivatives.

A primary and direct route to this class of compounds involves the α-alkylation of phenylacetate esters. The enolate of a phenylacetate ester, a potent carbon nucleophile, can be effectively allylated to introduce the pent-4-enoate backbone. For instance, the synthesis of 2-phenylpent-4-enoic acid is achieved by treating methyl phenylacetate with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C) to generate the enolate. Subsequent addition of an electrophile, such as allyl bromide, results in an SN2 reaction to form mthis compound, which can then be hydrolyzed to the corresponding carboxylic acid. This method is directly applicable to the synthesis of the target ethyl ester by substituting methyl phenylacetate with ethyl phenylacetate.

An alternative approach involves the direct alkylation of phenylacetic acid itself, which is deprotonated with two equivalents of a strong base to form a dianion, followed by alkylation with an allyl halide. While this avoids a final hydrolysis step, it requires careful control of stoichiometry.

Analogues of this compound, particularly α-hydroxy esters, are readily prepared from oxoacetates. Ethyl 2-oxoacetate (ethyl glyoxylate) serves as a key precursor. The reaction of ethyl 2-oxoacetate with allyltrimethylsilane, catalyzed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), yields ethyl 2-hydroxypent-4-enoate. Another established method involves a tin-mediated reaction between ethyl glyoxylate (B1226380) and allyl bromide. Similarly, allylation of phenylglyoxylic acid can produce 2-hydroxy-2-phenylpent-4-enoic acid, a closely related analogue. nih.gov These reactions underscore the utility of oxoacetates in accessing the pent-4-enoate scaffold with a hydroxyl group at the α-position, which can be a handle for further functionalization.

The versatility of using carbonyl precursors is further demonstrated in the synthesis of substituted analogues. For example, the alkylation of the ethyl phenylacetate enolate with methallyl chloride instead of allyl bromide yields ethyl 4-methyl-2-phenylpent-4-enoate, showcasing how variation in the electrophile allows for the introduction of substituents on the alkene moiety.

PrecursorReagentsProductKey Features
Ethyl Phenylacetate1. LDA, THF, -78°C2. Allyl BromideThis compoundDirect formation via enolate alkylation.
Ethyl 2-oxoacetateAllyltrimethylsilane, BF₃·OEt₂Ethyl 2-hydroxypent-4-enoateForms α-hydroxy analogue from an oxoacetate.
Ethyl 2-oxoacetateAllyl Bromide, IndiumEthyl 2-hydroxypent-4-enoateIndium-mediated allylation in aqueous systems.
Ethyl Phenylacetate1. n-BuLi, THF, -78°C2. Methallyl ChlorideEthyl 4-methyl-2-phenylpent-4-enoateIntroduces substitution on the pentenoate chain.

Diversification through Functional Group Interconversions on the Pent-4-enoate Scaffold

Once the pent-4-enoate scaffold is assembled, its functional groups—the terminal alkene, the ester, and any α-substituents—provide multiple avenues for structural diversification. These transformations are crucial for creating a library of analogues for further study.

For α-hydroxy analogues like ethyl 2-hydroxypent-4-enoate, the hydroxyl group is a prime site for modification. It can be protected to facilitate subsequent reactions that might be incompatible with a free alcohol. A common strategy is the formation of a silyl ether, such as reacting the alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole. This protection enhances lipophilicity and stability under various reaction conditions. Conversely, the hydroxyl group can be oxidized using standard reagents like chromium trioxide (CrO₃) to yield the corresponding ketone, ethyl 2-oxopent-4-enoate. It can also be substituted, for example, using thionyl chloride (SOCl₂) to produce ethyl 2-chloropent-4-enoate.

The terminal double bond (C4-C5) of the pent-4-enoate chain is another key site for functionalization. Standard alkene reactions can be applied to introduce new functionality. For example, the double bond can be reduced to the corresponding saturated alkyl chain through catalytic hydrogenation, typically using palladium on carbon (Pd/C) with hydrogen gas (H₂). smolecule.com This transformation converts the pent-4-enoate into a pentanoate derivative.

Oxidative cleavage of the alkene is also possible. More synthetically useful is the selective transformation of the double bond. Epoxidation, using an agent like meta-chloroperbenzoic acid (m-CPBA), would convert the alkene into an epoxide ring, a versatile intermediate for further nucleophilic attack. smolecule.com Dihydroxylation, using osmium tetroxide (OsO₄), would yield the corresponding diol. smolecule.com

A particularly powerful interconversion is the hydroboration-oxidation of the terminal alkene. This two-step process, typically involving borane-tetrahydrofuran (B86392) complex (BH₃-THF) followed by oxidation with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com This would convert this compound into ethyl 2-phenyl-5-hydroxypentanoate, introducing a primary alcohol at the terminus of the side chain, which can be used for a wide range of subsequent modifications.

Starting ScaffoldReactionReagentsTransformed ProductPurpose of Interconversion
Ethyl 2-hydroxypent-4-enoateProtectionTBDPSCl, Imidazole, DMFEthyl 2-(tert-butyldiphenylsilanyloxy)pent-4-enoateIncrease stability and enable further reactions.
Ethyl 2-hydroxypent-4-enoateOxidationCrO₃Ethyl 2-oxopent-4-enoateIntroduction of a ketone functional group.
(4E)-2-{[...]}amino-5-phenylpent-4-enoic acidReductionH₂, Pd/C(4E)-2-{[...]}amino-5-phenylpentanoic acidSaturation of the alkene chain. smolecule.com
(4E)-2-{[...]}amino-5-phenylpent-4-enoic acidEpoxidationm-CPBA(4E)-2-{[...]}amino-4,5-epoxy-5-phenylpentanoic acidCreation of a reactive epoxide intermediate. smolecule.com
This compoundHydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHEthyl 2-phenyl-5-hydroxypentanoateIntroduction of a terminal primary alcohol. masterorganicchemistry.comescholarship.org

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Phenylpent 4 Enoate

Electrophilic and Nucleophilic Reactivity Profiles of the Ester and Alkene Moieties

The reactivity of ethyl 2-phenylpent-4-enoate is dominated by the distinct chemical properties of its ester and alkene functional groups, as well as the acidic proton at the alpha-position.

Ester Moiety: The ester group is a classic electrophilic site susceptible to nucleophilic acyl substitution. pressbooks.pub The reaction proceeds via a tetrahedral intermediate. pressbooks.pub Common transformations include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid (2-phenylpent-4-enoic acid) and ethanol. Basic hydrolysis, known as saponification, is irreversible due to the deprotonation of the carboxylic acid product. pressbooks.pub

Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the ethyl group with a new alkoxy group.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol (2-phenylpent-4-en-1-ol). youtube.com The use of less reactive hydrides, such as diisobutylaluminum hydride (DIBAL-H), can allow for the reduction of the ester to the corresponding aldehyde at low temperatures, as demonstrated in related unsaturated esters. vulcanchem.com

Alkene Moiety: The terminal double bond is a region of high electron density, making it reactive towards electrophiles. Typical electrophilic addition reactions include:

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) which, according to Markovnikov's rule, would place the hydrogen on the terminal carbon (C5) and the halide on the internal carbon (C4).

Hydration: Acid-catalyzed addition of water to form a secondary alcohol (ethyl 2-phenyl-4-hydroxypentanoate). The alkene can also participate as a nucleophile in certain metal-catalyzed reactions or as a reactive partner in radical additions.

Alpha-Proton Acidity: The proton on the carbon alpha to the ester carbonyl (C2) is weakly acidic. It can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent carbon nucleophile that can react with various electrophiles (e.g., alkyl halides), allowing for further functionalization at the C2 position.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are highly stereospecific. msu.edulibretexts.org The unsaturated system in this compound makes it a potential substrate for several types of pericyclic reactions.

Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a ring. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The terminal alkene in this compound can act as a dienophile, reacting with a conjugated diene (e.g., 1,3-butadiene) to form a six-membered ring. youtube.com These reactions are typically promoted by heat and proceed in a concerted, stereospecific manner. libretexts.org

[2+2] Cycloaddition: While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules and tend to be stepwise, photochemical [2+2] cycloadditions are allowed. libretexts.org Irradiation of this compound in the presence of another alkene could potentially yield a cyclobutane (B1203170) derivative.

Intramolecular Rearrangements:

Ene Reaction: If a suitable trigger is present, an intramolecular ene reaction could occur, which involves the transfer of an allylic hydrogen and a reorganization of the π-bonds. msu.edu

Sigmatropic Rearrangements: While the parent molecule is not primed for a classic Cope or Claisen rearrangement, derivatives of it could be. For instance, an analogue like an allyl vinyl ether undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. The classic Claisen rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542) demonstrates the propensity of such systems to rearrange to regain aromaticity. msu.edu

These reactions are governed by the principles of orbital symmetry, with thermal reactions favoring transition states with 4n+2 electrons (Hückel-type) and photochemical reactions often proceeding through different pathways. libretexts.orglibretexts.org

Oxidative and Reductive Transformations of the Compound

Both the alkene and ester functionalities can be selectively targeted for oxidation or reduction.

Reductive Transformations:

Ester Reduction: As mentioned, strong hydrides like LiAlH4 reduce the ester to the primary alcohol, 2-phenylpent-4-en-1-ol. youtube.com The use of DIBAL-H offers a pathway to reduce the ester to an aldehyde. vulcanchem.com In a study on the related (E)-ethyl 5-phenylpent-2-enoate, reduction with DIBAL-H at -78°C successfully yielded the corresponding allylic alcohol. vulcanchem.com

Alkene Reduction: The double bond can be selectively hydrogenated using catalysts like palladium on carbon (Pd/C) and H₂ gas, which would typically leave the ester and phenyl groups intact, yielding ethyl 2-phenylpentanoate.

Biocatalytic Reduction: In related systems like ethyl 4-phenyl-2,4-dioxobutyrate, baker's yeast has been used to achieve highly enantio- and regiospecific reductions of a keto group, highlighting the potential for biocatalysis to achieve selective transformations on similar substrates. researchgate.net

Oxidative Transformations:

Alkene Oxidation: The terminal double bond is susceptible to various oxidative reactions:

Epoxidation: Reaction with a peroxy acid like m-CPBA would form an epoxide, ethyl 2-phenyl-2-(oxiran-2-ylmethyl)acetate.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the corresponding diol, ethyl 4,5-dihydroxy-2-phenylpentanoate.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a workup with zinc or dimethyl sulfide (B99878) would cleave the double bond to yield an aldehyde (ethyl 4-oxo-2-phenylbutanoate) and formaldehyde.

The alcohol product resulting from the reduction of the ester can be subsequently oxidized. For example, the (E)-5-phenylpent-2-enol analog was oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP). vulcanchem.com

Detailed Mechanistic Elucidation through Reaction Progress Analysis

Elucidating the precise mechanism of a reaction involving a molecule like this compound requires a combination of experimental and analytical techniques. While direct studies are unavailable, the methodologies used for similar compounds provide a clear blueprint. A computational study on the reaction of 2-methoxyfuran (B1219529) with a related compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, illustrates this process. mdpi.comresearchgate.net

The key aspects of such an analysis include:

Kinetic Studies: Monitoring the reaction rate's dependence on reactant concentrations to determine the reaction order and rate law.

Intermediate Detection/Trapping: Using spectroscopic methods (e.g., NMR, IR) or chemical trapping experiments to identify transient species. In the study of the nitroalkene analog, multiple zwitterionic intermediates were identified computationally as key decision points in the reaction pathway. mdpi.comresearchgate.net

Product Analysis: Characterizing the final products and their ratios under different conditions (e.g., temperature, solvent) can distinguish between kinetically and thermodynamically controlled pathways. mdpi.com In the analog study, the final product composition was shown to depend on whether the reaction was under kinetic or thermodynamic control, with a zwitterionic intermediate converting to a five-membered ring under thermodynamic conditions. mdpi.com

Isotope Labeling: Using isotopes (e.g., Deuterium) to track the movement of specific atoms throughout the reaction, providing definitive evidence for bond-forming and bond-breaking steps. For example, SmI₂-mediated reactions on related esters have used D₂O to achieve site-selective deuteration, confirming the positions of bond cleavage and formation. acs.org

By comparing experimental observations with theoretical predictions, researchers can confirm or refute proposed mechanisms. For instance, the study on the nitroalkene analog ruled out a previously proposed Diels-Alder mechanism in favor of a stepwise, zwitterionic pathway. mdpi.com

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.netmdpi.comresearchgate.net Such studies provide deep insights that are often inaccessible through experimentation alone.

Mapping Potential Energy Surfaces: Calculations can map the entire energy landscape of a reaction, identifying the lowest energy paths from reactants to products. This involves locating and calculating the energies of all reactants, intermediates, transition states, and products.

Transition State Elucidation: The geometry and energy of transition states can be calculated, providing a snapshot of the highest-energy point along the reaction coordinate. For example, DFT studies on the thermal elimination of phenyl acetate (B1210297) identified a four-centered cyclic transition state, confirming a concerted mechanism. researchgate.net Analysis of the transition state structure reveals which bonds are breaking and forming, and the degree to which these processes have occurred. researchgate.netacs.org

Activation Energy and Reaction Rates: The calculated energy difference between the reactants and the transition state (the activation energy) allows for the theoretical prediction of reaction rates, which can then be compared to experimental kinetic data. researchgate.net

Selectivity Prediction: Computational models can explain and predict regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. The lower energy transition state corresponds to the major product formed.

The table below summarizes the types of insights gained from computational studies on analogous ester and alkene systems.

Advanced Spectroscopic and Chromatographic Elucidation Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. High-resolution one-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural elucidation. The chemical shift (δ) of each nucleus provides information about its electronic environment, while the coupling constants (J) in ¹H NMR reveal the number and geometric relationship of neighboring protons.

For the related isomer, (E)-ethyl 5-phenylpent-4-enoate, ¹H NMR spectra recorded on a 500 MHz instrument in deuterated chloroform (B151607) (CDCl₃) show distinct signals for each proton group. rsc.org The aromatic protons of the phenyl group appear as a multiplet between δ 7.35 and 7.19 ppm. The vinyl protons on the double bond exhibit characteristic shifts and a large coupling constant (J = 15.8 Hz), which is indicative of an (E)- or trans-configuration. rsc.org The protons of the ethyl ester group are readily identified by their characteristic quartet and triplet patterns.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. rsc.org The carbonyl carbon of the ester is typically found in the downfield region around δ 173.0 ppm. rsc.org Aromatic and vinylic carbons resonate in the δ 126-138 ppm range, while the aliphatic carbons of the ethyl group and the pentenoate chain appear at higher field strengths. rsc.org General experimental procedures note that chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), using the residual solvent peak as an internal standard. rsc.orgrsc.org

Table 1: ¹H NMR Data for (E)-Ethyl 5-phenylpent-4-enoate in CDCl₃ rsc.org

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
7.35-7.28 m Aromatic (4H)
7.22-7.19 m Aromatic (1H)
6.44 d 15.8 Vinylic
6.22 dt 15.8, 6.6 Vinylic
4.15 q 7.1 -OCH₂CH₃
2.57-2.46 m -CH₂CH₂-

Table 2: ¹³C NMR Data for (E)-Ethyl 5-phenylpent-4-enoate in CDCl₃ rsc.org

Chemical Shift (δ) (ppm) Assignment
173.0 C=O (Ester)
137.3 Aromatic (Quaternary)
130.9 Vinylic
128.5 Aromatic
127.1 Aromatic
126.0 Aromatic/Vinylic
60.4 -OCH₂CH₃
34.0 Aliphatic
28.3 Aliphatic

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For (E)-ethyl 5-phenylpent-4-enoate, electrospray ionization (ESI) HRMS determined the m/z of the sodium adduct ([M+Na]⁺) to be 227.10374. rsc.org This corresponds to a calculated exact mass that confirms the molecular formula C₁₃H₁₆O₂. rsc.org Such high-resolution measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Verification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates volatile components of a mixture based on their boiling points and interactions with a stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum.

The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions, which can be used for identification by comparison to a known standard. The mass spectrum serves as a chemical fingerprint. By comparing the obtained mass spectrum with libraries of known spectra (e.g., NIST, Wiley), the identity of the compound can be confirmed. GC-MS is also a powerful tool for assessing the purity of a sample, as any impurities will appear as separate peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally unstable for GC analysis, LC-MS is the preferred method. Liquid chromatography separates components in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer, often using ionization techniques like ESI or atmospheric pressure chemical ionization (APCI). LC-MS is particularly valuable for the analysis of complex mixtures and for compounds that require milder ionization conditions. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key bonds can be confirmed. For Ethyl 2-phenylpent-4-enoate, the IR spectrum is expected to show several distinct absorption bands corresponding to its principal functional groups: the ester, the aromatic ring, and the terminal alkene.

While a specific spectrum for this compound is not publicly available, the expected absorption regions can be accurately predicted based on data from analogous compounds such as ethyl (E)-4-phenylbut-3-enoate and ethyl (E)- and (Z)-3-(4-chlorophenyl)prop-2-enoate. sielc.com The key diagnostic signals are detailed in the table below.

Functional GroupBondExpected Absorption Range (cm⁻¹)Description
EsterC=O Stretch1735 - 1750A strong, sharp absorption characteristic of the carbonyl group in a saturated ester.
EsterC-O Stretch1150 - 1250A strong absorption indicating the stretching of the ester C-O bond.
Alkene=C-H Stretch3070 - 3090Medium to weak absorption for the stretching of the sp² C-H bonds of the terminal double bond.
AlkeneC=C Stretch1640 - 1650A medium intensity band corresponding to the carbon-carbon double bond stretch.
Aromatic Ring=C-H Stretch3010 - 3040Weak to medium absorptions for the aromatic C-H stretching vibrations.
Aromatic RingC=C Stretch1450 - 1600Multiple weak to medium bands resulting from the carbon-carbon stretching within the phenyl ring.
AlkylC-H Stretch2850 - 3000Absorptions corresponding to the sp³ C-H bonds in the ethyl and pentenyl chains.

This table presents predicted data based on characteristic IR absorption frequencies for the functional groups present in this compound.

The presence of a strong band around 1737 cm⁻¹ for the ester carbonyl, along with bands near 1640 cm⁻¹ for the C=C double bond and multiple signals in the 1450-1600 cm⁻¹ and 3010-3090 cm⁻¹ regions for the aromatic and vinyl C-H groups, would collectively provide strong evidence for the structure of this compound. sielc.com

Chromatographic Separation Techniques for Isolation and Purity Verification

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the verification of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental preparative technique used for the purification of synthetic compounds like this compound. In a typical application, a crude reaction mixture is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a mixture of solvents, known as the eluent, is then passed through the column.

The separation is based on the polarity of the compounds. This compound, being a moderately polar ester, will adhere to the polar silica gel stationary phase. By using a mobile phase of relatively low polarity, such as a mixture of hexanes and ethyl acetate (B1210297), the compound can be selectively eluted. sielc.comresearchgate.net Less polar impurities will travel down the column faster, while more polar impurities (like any unreacted carboxylic acid starting material) will be more strongly retained on the silica gel. researchgate.net

A common practice involves first determining an optimal solvent system using Thin Layer Chromatography (TLC). For esters of this type, typical elution systems include varying ratios of ethyl acetate in hexanes or petroleum ether. sielc.comsigmaaldrich.com In cases where acidic impurities are present, a small amount of a base like triethylamine (B128534) (e.g., 0.1%) may be added to the eluent to neutralize the acidic sites on the silica gel, preventing the co-elution of the acidic impurity with the desired ester product. researchgate.net The collected fractions are then analyzed, often by TLC, to identify those containing the pure product.

ParameterDescriptionTypical Values/Materials
Stationary Phase The solid adsorbent that retains the components of the mixture.Silica gel (60 Å, 35-75 µm particle size). sielc.com
Mobile Phase (Eluent) The solvent system that carries the components through the stationary phase.Mixtures of Hexanes and Ethyl Acetate (e.g., 9:1 to 4:1 v/v) or Petroleum Ether and Ethyl Acetate. sielc.comsigmaaldrich.com
Application Purification of the crude product after synthesis.Removal of starting materials, by-products, and catalysts.
Monitoring Tracking the separation process.Thin Layer Chromatography (TLC) analysis of collected fractions. sielc.com

This table outlines a general methodology for the purification of this compound by column chromatography based on standard organic synthesis practices.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. It can be used for both analytical purposes (purity determination) and preparative applications (purification).

For a compound like this compound, a reversed-phase HPLC method would be most suitable for analytical purity assessment. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. Based on methods for the related Phenylacetic acid, a suitable system would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsigmaaldrich.com

Detection is typically achieved using a UV detector, as the phenyl group in this compound will absorb UV light strongly. A detection wavelength around 215 nm is commonly used for phenylacetic acid derivatives. sigmaaldrich.com The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

ParameterDescriptionTypical Conditions
Stationary Phase The column packing material.Reversed-phase C18 silica gel, 5 µm particles. sigmaaldrich.com
Mobile Phase The solvent system used for elution.Isocratic or gradient mixture of Acetonitrile and Water (e.g., 75:25 v/v), potentially with 0.1% Phosphoric Acid. sigmaaldrich.com
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min. sigmaaldrich.com
Detection The method used to visualize the separated components.UV spectrophotometry at 215 nm. sigmaaldrich.com
Application Quantitative analysis of purity and detection of impurities.Quality control, stability testing.

This table details a proposed analytical HPLC method for this compound based on established methods for structurally similar compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique that is invaluable for monitoring the progress of a chemical reaction. researchgate.netresearchgate.net In the synthesis of this compound, TLC can be used to determine when the starting materials have been consumed and the product has been formed.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a chamber containing a shallow pool of a suitable developing solvent, such as a mixture of hexanes and ethyl acetate. As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity.

The starting materials (e.g., a phenylacetic acid derivative and an allyl halide or alcohol) will have different polarities and thus different retention factors (Rf values) compared to the less polar ester product. By comparing the spots from the reaction mixture to those of the starting materials, a chemist can visually track the disappearance of reactants and the appearance of the product. researchgate.net The spots are typically visualized under UV light, where the aromatic ring of the compound will cause it to fluoresce or absorb light, or by staining with a chemical reagent like potassium permanganate (B83412) or p-anisaldehyde. researchgate.net This allows for a quick and effective way to decide when a reaction is complete and ready for workup and purification.

ParameterDescriptionTypical Procedure
Stationary Phase The adsorbent layer on the plate.Silica gel 60 F254 on aluminum or glass plates.
Mobile Phase The solvent used to develop the plate.Hexanes/Ethyl Acetate (e.g., 4:1 v/v).
Visualization Method for observing the separated spots.UV light (254 nm) or chemical staining (e.g., potassium permanganate).
Application Monitoring the conversion of reactants to product.Determining reaction completion.
Rf Value The ratio of the distance traveled by the spot to the distance traveled by the solvent front.The product ester will typically have a higher Rf value (be less polar) than a carboxylic acid starting material.

This table summarizes the use of TLC for monitoring the synthesis of this compound.

Theoretical and Computational Chemistry Studies of Ethyl 2 Phenylpent 4 Enoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of organic molecules. For systems related to ethyl 2-phenylpent-4-enoate, DFT calculations, often using functionals like B3LYP, have been employed to determine optimized molecular geometries and electronic properties. espublisher.com For instance, studies on analogous phenylprop-2-enoate derivatives have demonstrated the utility of DFT in analyzing molecular conformation and the stability of different crystal packings. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to calculate fundamental electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com For example, in studies of similar compounds, the HOMO is often located on the benzene (B151609) ring and substituents, while the LUMO is distributed across the rest of the molecule. espublisher.com This distribution of frontier orbitals is critical for predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, allowing for the exploration of their conformational landscape over time. nih.govmdpi.com This technique is particularly valuable for flexible molecules like this compound, which can adopt various conformations due to the rotation around its single bonds. By simulating the motion of atoms over time, researchers can identify the most stable conformers and the energy barriers between them. nih.gov

The analysis of MD trajectories can reveal important information about the molecule's flexibility and the distribution of different conformational states. elifesciences.org Techniques such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the molecule's structural changes and the mobility of specific atomic groups. mdpi.com For complex biological systems, accelerated molecular dynamics can be used to more efficiently sample the conformational space and observe rare events like large-scale conformational changes. nih.gov

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those based on quantum chemistry, are instrumental in predicting the reactivity and selectivity of chemical reactions. For reactions involving compounds structurally related to this compound, computational studies have been used to elucidate reaction mechanisms and predict the formation of different products. mdpi.com

For example, in the study of cycloaddition reactions, computational models can determine whether a reaction will proceed through a concerted or a stepwise mechanism. mdpi.com By calculating the activation energies for different reaction pathways, researchers can predict which products are kinetically favored. The global electrophilicity and nucleophilicity of the reactants, which can be calculated using DFT, are also key parameters for predicting reactivity in polar reactions. mdpi.com These models can also explain the stereoselectivity and regioselectivity observed in many organic reactions. rsc.org

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)

While specific Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) studies for this compound are not extensively documented in the provided context, this methodology represents a powerful approach for correlating the structural features of a series of compounds with their chemical reactivity or selectivity. QSRR models are developed by establishing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimentally determined reaction rates or product ratios.

The development of a QSRR model typically involves three main stages: the generation and selection of relevant molecular descriptors, the construction of a mathematical model using statistical methods like multiple linear regression or partial least squares, and the validation of the model's predictive power. For a series of substituted phenylpentenoate esters, for example, a QSRR study could be designed to predict how different substituents on the phenyl ring would affect the rate of a particular reaction.

Synthetic Utility and Role in Advanced Chemical Synthesis

Role as a Synthetic Intermediate for Building Complex Organic Scaffolds

Ethyl 2-phenylpent-4-enoate and its derivatives serve as key substrates in the formation of intricate organic frameworks, particularly cyclic structures. The presence of both a nucleophilic-susceptible ester group and a reactive allyl moiety allows for a range of synthetic manipulations.

One of the notable applications is in the field of asymmetric catalysis. Derivatives of this compound are employed as substrates in asymmetric allylic alkylation (AAA) reactions. These reactions are pivotal for the enantioselective formation of carbon-carbon bonds. For instance, α-allyl-α-aryl α-amino esters, which can be synthesized from enoates similar to this compound, are crucial intermediates in the construction of cyclic amino acids. mitochemical.com The synthesis of these complex amino acids is often achieved through ring-closing metathesis (RCM), a powerful reaction for forming cyclic compounds. mitochemical.com The general scheme for such a transformation is presented below:

Table 1: Asymmetric Synthesis of Cyclic Amino Acids

Step Reaction Type Reactant Product Significance
1 Asymmetric Allylic Alkylation Derivative of this compound α-allyl-α-aryl α-amino ester Establishes a chiral center.

The ability to construct such sophisticated cyclic systems underscores the importance of this compound as a foundational element in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Natural Product Analogs and Advanced Chemical Targets

While the direct application of this compound as a starting material in the total synthesis of complex natural products is not extensively documented in the reviewed literature, its structural motifs are present in many biologically active molecules. The enoate functionality, for example, is a common feature in various natural products and pharmaceutical intermediates.

The synthesis of compounds with similar structural features, such as ethyl (2E)-5-phenylpent-2-en-4-ynoate, has been developed, highlighting the interest in this class of molecules for accessing biologically active compounds. researchgate.net The synthetic strategies developed for these related compounds could potentially be adapted for this compound to generate novel analogs of natural products. However, specific examples of its use as a direct precursor for such analogs are not prominently reported.

Intermediate in Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. The structural elements of this compound, namely the alkene and the activated ester, make it a potential candidate for participation in such reaction sequences.

For example, the terminal alkene can, in principle, participate in cycloaddition reactions or be involved in transition-metal-catalyzed cascade processes. However, a review of the available scientific literature does not provide specific, documented examples of this compound being utilized as a key intermediate in well-established cascade or multicomponent reaction sequences for the synthesis of complex heterocyclic or carbocyclic systems. While the potential for such applications exists, it appears to be an area that is not yet fully explored or reported.

Application in Specialized Chemical Process Development (e.g., polymer precursors, if applicable)

The presence of a vinyl group in this compound suggests its potential use as a monomer in polymerization reactions. Specifically, it can be classified as a styrenic acrylic ester. Copolymers of styrene (B11656) and acrylic esters are of significant commercial importance, finding use in a wide range of applications, including coatings, adhesives, and mortars. mitochemical.comresearchgate.net

The polymerization of such monomers can be achieved through various techniques, including free-radical polymerization. The incorporation of monomers like this compound into a polymer chain can impart specific properties to the resulting material. The phenyl group can enhance the thermal stability and refractive index of the polymer, while the ester group can influence its solubility and adhesive properties.

Styrene-acrylic polymers are valued for their versatility, which arises from the ability to tailor the properties of the final copolymer by adjusting the ratio of the styrenic and acrylic monomers. mitochemical.com This allows for the creation of materials with specific glass transition temperatures (Tg) and mechanical properties.

Table 2: Potential Polymerization of this compound

Polymerization Type Potential Role of this compound Resulting Polymer Type Potential Properties

While specific industrial-scale polymerization of this compound is not widely documented, its structural similarity to other commercially utilized styrenic acrylic esters suggests its viability as a monomer for the development of specialized polymers with tailored properties.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-phenylpent-4-enoate, and how can reaction conditions be optimized for yield?

this compound is commonly synthesized via catalytic C–H bond activation or esterification reactions. For example, cobalt(III)-catalyzed three-component reactions involving pyrimidine derivatives and ketones have achieved 70% yield with >20:1 diastereoselectivity under optimized conditions (50% EtOAc in hexane as eluent) . Methodological optimization includes varying catalyst loading, solvent polarity, and temperature. Pre-experimental trials are critical to determine independent variable ranges (e.g., molar ratios of reactants) .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

  • IR spectroscopy : Peaks at 1699 cm⁻¹ (ester C=O) and 1612 cm⁻¹ (alkene C=C) confirm functional groups .
  • NMR : 1H^1H NMR signals at δ 6.7 ppm (multiplet, 3H) indicate aromatic protons, while δ 5.4–5.6 ppm (multiplet) corresponds to the pent-4-enoate alkene .
  • Chromatography : Silica gel chromatography with EtOAc/hexane gradients resolves diastereomers .

Advanced Research Questions

Q. How can diastereoselectivity in this compound synthesis be mechanistically explained and further optimized?

Diastereoselectivity (>20:1 dr) in cobalt(III)-catalyzed reactions arises from steric and electronic effects during the transition state. Advanced mechanistic studies should employ density functional theory (DFT) to model intermediates and compare with experimental 1H^1H-NMR coupling constants (e.g., 6.7 Hz for specific protons) . To optimize, systematically alter ligand structures or employ chiral auxiliaries while monitoring enantiomeric excess via chiral HPLC .

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic analyses for this compound derivatives?

Discrepancies between solution-phase (NMR/IR) and solid-state (crystallographic) data often stem from conformational flexibility or hydrogen-bonding networks. Use SHELXL for high-resolution refinement of X-ray data to identify hydrogen-bonding patterns (e.g., graph-set analysis for C=O···H interactions) . Cross-validate with variable-temperature NMR to probe dynamic effects in solution .

Q. How can researchers design statistically robust experiments to assess catalytic efficiency in this compound synthesis?

  • Hypothesis : Define independent variables (e.g., catalyst type, solvent) and dependent variables (yield, diastereoselectivity).
  • Controls : Include blank reactions (no catalyst) and reference catalysts (e.g., Rh vs. Co).
  • Data analysis : Apply t-tests or ANOVA to compare yields across conditions; report standard deviations for triplicate trials .
  • Ethics : Disclose catalyst toxicity and waste disposal protocols (e.g., silica gel recycling) .

Methodological Challenges and Solutions

Q. How should researchers address low reproducibility in this compound syntheses?

  • Troubleshooting : Verify reactant purity via GC-MS and moisture-free conditions for hygroscopic reagents.
  • Data documentation : Publish raw NMR/IR spectra and chromatograms in supplementary materials to enable replication .
  • Collaboration : Use dataset recommendation tools (e.g., Google Dataset Search) to benchmark results against published data .

Q. What advanced techniques validate the electronic environment of this compound in supramolecular applications?

  • X-ray crystallography : Refine structures using SHELXTL to map electron density around the ester group .
  • Computational modeling : Combine ORTEP-3 for graphical representation of thermal ellipsoids with Mulliken charge analysis to predict reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.